dimethyl (1R,2R)-cycloocta-3,5,7-triene-1,2-dicarboxylate
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Overview
Description
Dimethyl (1R,2R)-cycloocta-3,5,7-triene-1,2-dicarboxylate is an organic compound with a unique structure characterized by a cyclooctatriene ring substituted with two ester groups at the 1 and 2 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl (1R,2R)-cycloocta-3,5,7-triene-1,2-dicarboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the Diels-Alder reaction between a diene and a dienophile, followed by esterification to introduce the ester groups. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced catalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (1R,2R)-cycloocta-3,5,7-triene-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines or alkoxides can be used to replace the ester groups under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Dimethyl (1R,2R)-cycloocta-3,5,7-triene-1,2-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: Utilized in the production of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism by which dimethyl (1R,2R)-cycloocta-3,5,7-triene-1,2-dicarboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. Pathways involved may include ester hydrolysis and subsequent reactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl (1R,2R)-cyclohexane-1,2-dicarboxylate
- Dimethyl (1R,2R)-cyclooctane-1,2-dicarboxylate
Uniqueness
Dimethyl (1R,2R)-cycloocta-3,5,7-triene-1,2-dicarboxylate is unique due to its cyclooctatriene ring, which imparts distinct chemical and physical properties compared to its saturated or less conjugated analogs
Properties
CAS No. |
60861-01-0 |
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Molecular Formula |
C12H14O4 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
dimethyl (1R,2R)-cycloocta-3,5,7-triene-1,2-dicarboxylate |
InChI |
InChI=1S/C12H14O4/c1-15-11(13)9-7-5-3-4-6-8-10(9)12(14)16-2/h3-10H,1-2H3/t9-,10-/m1/s1 |
InChI Key |
KELZMOLTBWECCV-NXEZZACHSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1C=CC=CC=C[C@H]1C(=O)OC |
Canonical SMILES |
COC(=O)C1C=CC=CC=CC1C(=O)OC |
Origin of Product |
United States |
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